L-Leucine benzyl ester hydrochloride
CAS No.: 2462-35-3
VCID: VC21543395
Molecular Formula: C13H20ClNO2
Molecular Weight: 257.75 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Leucine benzyl ester hydrochloride is a derivative of the essential amino acid L-leucine, characterized by the presence of a benzyl ester group. This compound is widely used in scientific research due to its versatility in various applications, including peptide synthesis, pharmaceutical development, and biochemical studies. Chemical Formula and Molecular Weight
Synthesis MethodsL-Leucine benzyl ester hydrochloride is typically synthesized through a one-step esterification process involving L-leucine and benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. Cyclohexane is often used as a solvent to facilitate water removal, and ethyl acetate is used for precipitation to achieve high yields and purity . Chemistry
Biology and Medicine
Industry
Protein Synthesis ModulationL-Leucine benzyl ester hydrochloride is involved in modulating protein synthesis pathways by engaging with enzymes and receptors in metabolic pathways, which is crucial for developing therapeutic agents targeting metabolic disorders. Anti-Inflammatory EffectsDerivatives of L-leucine, including L-leucine benzyl ester hydrochloride, have shown anti-inflammatory properties by inhibiting proinflammatory cytokines such as TNF-α and IL-6. Antitumor ActivityRecent studies suggest that L-leucine derivatives may inhibit cancer cell proliferation by interacting with estrogen receptors and inducing autophagy. Comparison with Similar CompoundsL-Leucine benzyl ester hydrochloride can be compared with other amino acid esters like L-Phenylalanine benzyl ester hydrochloride and L-Valine methyl ester hydrochloride. It is unique due to its role in activating the mTORC1 pathway, which is less prominent in other amino acid esters. Future Perspectives and Research DirectionsGiven its diverse applications and biological activities, L-Leucine benzyl ester hydrochloride holds significant potential for further research in pharmaceutical development, biochemical studies, and industrial applications. Future studies could focus on optimizing its synthesis methods, exploring its therapeutic potential, and investigating its role in metabolic pathways. |
---|---|
CAS No. | 2462-35-3 |
Product Name | L-Leucine benzyl ester hydrochloride |
Molecular Formula | C13H20ClNO2 |
Molecular Weight | 257.75 g/mol |
IUPAC Name | benzyl (2S)-2-amino-4-methylpentanoate;hydrochloride |
Standard InChI | InChI=1S/C13H19NO2.ClH/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-;/m0./s1 |
Standard InChIKey | HCYLOEGSAOVRIT-YDALLXLXSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |
SMILES | CC(C)CC(C(=O)OCC1=CC=CC=C1)N.Cl |
Canonical SMILES | CC(C)CC(C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |
Synonyms | 2462-35-3;L-Leucinebenzylesterhydrochloride;(S)-Benzyl2-amino-4-methylpentanoatehydrochloride;benzyl(2S)-2-amino-4-methylpentanoatehydrochloride;H-Leu-OBzl.HCl;SCHEMBL1810902;L-Leucinebenzylesterhydrochloride;CTK7D1107;HCYLOEGSAOVRIT-YDALLXLXSA-N;MolPort-003-909-347;1877AB;AKOS016010057;AM81880;MCULE-8357123726;NE10900;AK115644;KB-53294;L-LEUCINEBENZYLESTERHYDROCHLORIDE;SC-09658;FT-0698085;EN300-76958 |
PubChem Compound | 12928659 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume